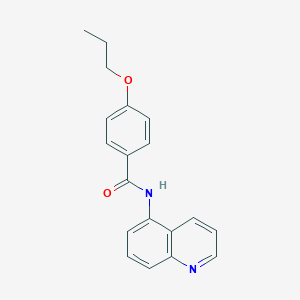

4-propoxy-N-(5-quinolinyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H18N2O2 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

4-propoxy-N-quinolin-5-ylbenzamide |

InChI |

InChI=1S/C19H18N2O2/c1-2-13-23-15-10-8-14(9-11-15)19(22)21-18-7-3-6-17-16(18)5-4-12-20-17/h3-12H,2,13H2,1H3,(H,21,22) |

InChI Key |

HCKXLIWWYCFXMZ-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=N3 |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=N3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Propoxy N 5 Quinolinyl Benzamide and Its Analogues

Amide Bond Formation Techniques in Benzamide (B126) Synthesis

The creation of the amide bond is a cornerstone of benzamide synthesis. Traditional methods often involve the reaction of a carboxylic acid with an amine, a process that typically requires the activation of the carboxylic acid to facilitate the reaction. researchgate.net Common activating agents include thionyl chloride or oxalyl chloride, which convert the carboxylic acid into a more reactive acid chloride. whiterose.ac.uknih.gov This is then followed by a reaction with the desired amine. whiterose.ac.uknih.gov

Modern approaches have sought to improve efficiency and sustainability. Catalytic methods for direct amide formation are gaining prominence, aiming to reduce the use of stoichiometric activating reagents and minimize waste. ucl.ac.uk A variety of catalysts, including those based on boron, aluminum, and palladium, have been explored for this purpose. researchgate.netucl.ac.uk For instance, palladium-catalyzed carbonylative amidation of aryl halides presents an alternative route to aryl and heteroaryl amides. ucl.ac.uk Additionally, enzymatic and biocatalytic methods are emerging as green alternatives, offering high selectivity and mild reaction conditions. unimi.itrsc.org

| Reagent/Catalyst | Description | Reference |

| Thionyl chloride/Oxalyl chloride | Converts carboxylic acids to reactive acid chlorides for subsequent amidation. | whiterose.ac.uknih.gov |

| Palladium catalysts | Used in carbonylative amidation of aryl halides to form benzamides. | ucl.ac.uk |

| Boron and Aluminum catalysts | Investigated for direct amide bond formation. | researchgate.net |

| Enzymes/Biocatalysts | Offer a green and selective alternative for amide synthesis. | unimi.itrsc.org |

Approaches to Quinoline (B57606) Ring System Elaboration

The synthesis of the quinoline ring system, a key component of the target molecule, can be achieved through several classic and modern named reactions. Traditional methods like the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses have been foundational in quinoline chemistry. iipseries.org The Skraup synthesis, for example, involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgnumberanalytics.com The Friedländer synthesis, on the other hand, condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. mdpi.com

More contemporary approaches focus on transition metal-catalyzed reactions, which often provide higher yields and greater functional group tolerance under milder conditions. numberanalytics.com Palladium-catalyzed cross-coupling reactions are a prime example of modern methods for constructing complex quinoline derivatives. numberanalytics.com Other innovative strategies include oxidative annulation and multicomponent reactions that allow for the efficient assembly of the quinoline scaffold from simple precursors. mdpi.comresearchgate.net

Strategic Alkylation and Functionalization for Propoxy Moiety Incorporation

The introduction of the propoxy group onto the benzamide or quinoline scaffold is typically achieved through alkylation reactions. creative-proteomics.com This process involves the covalent attachment of an alkyl group, in this case, a propyl group, to an appropriate functional group on the aromatic ring, most commonly a hydroxyl group.

Design and Synthesis of 4-Propoxy-N-(5-quinolinyl)benzamide Derivatives and Analogs

The synthesis of derivatives and analogs of this compound allows for the exploration of structure-activity relationships. This involves modifying different parts of the parent molecule, such as the substituents on the benzamide or quinoline rings.

Conventional Solution-Based Synthesis Methods

Conventional synthesis of these compounds generally follows a multi-step solution-based approach. A common strategy involves the initial synthesis of the substituted benzoyl chloride and the 5-aminoquinoline (B19350) separately. For example, 4-propoxybenzoic acid can be converted to 4-propoxybenzoyl chloride using a chlorinating agent like thionyl chloride. nih.gov This reactive intermediate is then coupled with 5-aminoquinoline in the presence of a base to form the final amide product.

A three-step synthesis of a related compound, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, from 4,7-dichloroquinoline (B193633) highlights a typical conventional route. This involved N-oxidation, C2-amidation, and a subsequent nucleophilic aromatic substitution (SNAr) reaction. preprints.orgmdpi.comresearchgate.net

Advanced Synthetic Routes for Complex Architectures

For more complex analogs, advanced synthetic strategies are employed. These can include transition metal-catalyzed cross-coupling reactions to build intricate molecular frameworks. numberanalytics.com For instance, the Suzuki coupling can be used to form carbon-carbon bonds between the quinoline and benzamide moieties if they are synthesized as separate fragments with appropriate functional groups (e.g., a boronic acid and a halide).

Furthermore, modern synthetic methodologies focus on improving efficiency and atom economy. This can involve one-pot reactions where multiple transformations occur in a single reaction vessel, or the use of solid-phase synthesis techniques to facilitate purification. mdpi.com The development of novel catalytic systems continues to expand the toolkit for constructing complex molecules like this compound and its derivatives with high precision and control. ucl.ac.uk

Preclinical Pharmacological Investigations of 4 Propoxy N 5 Quinolinyl Benzamide

In Vitro Biological Activity Screening

The in vitro biological activity of 4-propoxy-N-(5-quinolinyl)benzamide has been evaluated through various enzyme inhibition studies to determine its potential therapeutic effects.

Acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1) are key enzymes in the pathogenesis of Alzheimer's disease. creativebiolabs.netwikipedia.org BACE1 is an aspartyl protease responsible for the initial cleavage of the amyloid precursor protein (APP), leading to the generation of amyloid-β (Aβ) peptides. creativebiolabs.netmdpi.com The inhibition of BACE1 is a primary therapeutic strategy to reduce Aβ production. creativebiolabs.netwikipedia.org

Extensive searches of scientific literature and databases did not yield specific data on the inhibitory activity of this compound against either AChE or BACE1.

Tyrosine kinases are a class of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. medchemexpress.comnih.gov Consequently, kinase inhibitors are a major focus of drug discovery. medchemexpress.com

No specific research findings detailing the inhibitory effects of this compound on tyrosine kinases or other kinases were identified in the public domain.

Human dihydrofolate reductase (hDHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. Inhibition of hDHFR disrupts DNA synthesis and cell proliferation, making it a target for anticancer therapies.

There is no publicly available information regarding the in vitro inhibitory activity of this compound against human dihydrofolate reductase.

Mono-ADP-ribosyltransferases, such as ARTD10 (also known as PARP10), are involved in various cellular processes, including DNA repair, signaling, and cell proliferation. These enzymes are being investigated as potential targets for therapeutic intervention.

Specific data on the inhibition of ARTD10/PARP10 by this compound could not be located in the available scientific literature.

Succinate-ubiquinone oxidoreductase (SQR), also known as mitochondrial complex II, is a key enzyme in both the citric acid cycle and the electron transport chain. Inhibition of SQR can disrupt cellular energy metabolism and is a mechanism of action for some fungicides and is being explored for other therapeutic applications.

No studies detailing the in vitro inhibitory effect of this compound on succinate-ubiquinone oxidoreductase were found.

Enzyme Inhibition Studies

Xanthine Oxidase Inhibition

No published data is available for this compound.

Antiproliferative and Cytotoxicity Assessments in Cell-Based Models

No published data is available for this compound.

Mechanism-Based Cell Death Induction

No published data is available for this compound.

Cell Cycle Modulation

No published data is available for this compound.

Receptor Binding Affinity and Ligand-Target Interactions

No published data is available for this compound.

Modulation of Cellular Signaling Pathways

No published data is available for this compound.

Investigation of Mechanism of Action

No published data is available for this compound.

Molecular Target Identification and Validation

Currently, there is a lack of specific studies that definitively identify and validate the primary molecular target(s) of this compound. However, the structural motifs present in the molecule, namely the quinoline (B57606) and benzamide (B126) moieties, are features of compounds known to interact with a variety of biological targets.

Derivatives of quinoline are recognized for their broad range of pharmacological activities, including but not limited to, antiviral, anticancer, and antimalarial effects. For instance, certain 4-[(quinolin-4-yl)amino]benzamide derivatives have been investigated as potential anti-influenza virus agents. mdpi.com These studies suggest that the quinoline ring system can play a crucial role in the interaction with viral proteins.

Similarly, the benzamide structure is a common scaffold in medicinal chemistry. Benzamide derivatives have been explored for their activity as anti-inflammatory and analgesic agents, often through the inhibition of enzymes like cyclooxygenases (COXs) or by interacting with various receptors. nih.gov

Given this context, it is plausible that the molecular targets of this compound could reside within protein families known to bind to these individual components. However, without direct experimental evidence, any specific target remains speculative.

Elucidation of Inhibitory Mechanisms

The inhibitory mechanism of this compound is intrinsically linked to its molecular target, which, as stated, has not been explicitly identified. Research on analogous compounds can offer potential, yet unconfirmed, mechanisms.

For example, in the case of the anti-influenza 4-[(quinolin-4-yl)amino]benzamide derivatives, molecular docking studies have suggested that these compounds may act by blocking the interaction between viral proteins, a critical step in viral replication. mdpi.com This inhibitory action is often mediated by a combination of hydrogen bonding and pi-pi stacking interactions between the compound and key amino acid residues in the target protein. mdpi.com

Should this compound target an enzyme, its inhibitory mechanism could be competitive, non-competitive, or uncompetitive, depending on its binding site and effect on the enzyme's catalytic activity. Further enzymatic assays would be required to elucidate such a mechanism.

Interaction with Specific Ion Channels and Receptors

Direct evidence of the interaction of this compound with specific ion channels and receptors is not available in the current body of scientific literature. The quinoline and benzamide structures are present in compounds that interact with a wide array of ion channels and receptors, making it difficult to predict a specific interaction profile for this particular compound without experimental data.

For instance, some quinoline derivatives have been shown to modulate the activity of various ion channels, while certain benzamide-containing molecules are known to possess affinity for dopamine (B1211576) and serotonin (B10506) receptors. nih.gov However, the substitution pattern and the specific linkage between the quinoline and benzamide moieties in this compound will ultimately determine its unique pharmacological profile.

To ascertain the specific ion channels and receptors that this compound interacts with, comprehensive screening assays, such as radioligand binding assays and electrophysiological studies, would need to be performed.

Structure Activity Relationship Sar Studies of 4 Propoxy N 5 Quinolinyl Benzamide Derivatives

Impact of Benzamide (B126) Core Modifications on Biological Activity

Modifications to the benzamide core of 4-propoxy-N-(5-quinolinyl)benzamide have a significant impact on the biological activity of the resulting derivatives. The introduction of different substituents on the benzamide ring can alter the compound's potency and selectivity.

Research has shown that the presence of electron-withdrawing groups on the benzamide moiety is generally beneficial for inhibitory activity. For instance, in a series of benzamides substituted with a quinoline-linked 1,2,4-oxadiazole, compounds with 3-CF3 or 3,4-(Cl)2 substitutions on the benzene (B151609) ring exhibited superior inhibitory activities. mdpi.com This suggests that electron-withdrawing groups enhance the compound's ability to interact with its biological target. Conversely, the introduction of electron-donating groups, such as 3-methyl or 3,5-dimethoxy groups, or heterocyclic rings, has been shown to cause a dramatic loss in inhibitory activity against targets like IL-6 and TNF-α. tandfonline.com

The position of substituents on the benzamide ring is also crucial. Studies on piperidyl benzamides revealed that a wide variety of substituted phenyl groups are well-tolerated, with a preference for meta- and para-mono-substitution. nih.gov In some cases, 3,4-disubstitution and 3,5-disubstitution modestly enhanced potency. nih.gov However, the introduction of a halogen atom into the benzamide moiety has been reported to lead to a significant loss of activity in other series. researchgate.net

Furthermore, replacing the benzamide moiety with other chemical groups can also have a profound effect. For example, replacing the benzamide group with a hydroxamic acid was found to be a permissible modification in certain quinoline-based HDAC inhibitors. researchgate.net The amide linkage itself has been identified as a preferred feature for the antimalarial activity of some benzamide derivatives. nih.gov

The following table summarizes the impact of various substitutions on the benzamide core:

| Modification | Impact on Biological Activity | Reference |

| Electron-withdrawing groups (e.g., 3-CF3, 3,4-Cl2) | Generally enhances inhibitory activity | mdpi.com |

| Electron-donating groups (e.g., 3-methyl, 3,5-dimethoxy) | Leads to a dramatic loss in inhibitory activity against certain targets | tandfonline.com |

| Halogen substitution | Can lead to a significant loss of activity in some series | researchgate.net |

| Meta- and para-mono-substitution | Favorable for potency in some piperidyl benzamides | nih.gov |

| Replacement with hydroxamic acid | Permitted in some HDAC inhibitors | researchgate.net |

Influence of Quinoline (B57606) Ring Substitution Patterns on Potency and Selectivity

Substitutions on the quinoline ring of this compound derivatives play a critical role in determining their potency and selectivity. The nature and position of these substituents can significantly modulate the compound's interaction with its biological target.

Studies have shown that for certain anticancer agents, compounds with no substitution or small lipophilic groups on the quinoline ring exhibit higher cytotoxicity compared to those with bulky groups. researchgate.net This suggests that steric hindrance from large substituents can negatively impact binding to the target enzyme. researchgate.net For instance, in a series of 2-methyl quinolines, those without substitutions or with small lipophilic groups were more cytotoxic in HT-29 and HCT116 cell lines than those with bulky groups. researchgate.net

In the context of anti-influenza agents, derivatives with electron-withdrawing substituents at the 7-position of the quinoline ring showed better activity than those with electron-donating groups. semanticscholar.org This highlights the importance of the electronic properties of the substituents on the quinoline ring for specific biological activities. Furthermore, the introduction of a chlorine atom at the 6-position of the quinoline fragment has been shown to lead to higher antileishmanial activity. mdpi.com

The replacement of the quinoline unit with other nitrogen-containing heterocycles is also a viable strategy, indicating that the quinoline scaffold itself can be modified while retaining activity. nih.gov

The following table summarizes the influence of various substitution patterns on the quinoline ring:

| Substitution Position | Substituent Type | Impact on Potency/Selectivity | Reference |

| General | No substitution or small lipophilic groups | Increased cytotoxicity in some anticancer agents | researchgate.net |

| General | Bulky groups | Decreased cytotoxicity due to steric hindrance | researchgate.net |

| 7-position | Electron-withdrawing groups | Enhanced anti-influenza virus activity | semanticscholar.org |

| 7-position | Electron-donating groups | Reduced anti-influenza virus activity | semanticscholar.org |

| 6-position | Chlorine atom | Increased antileishmanial activity | mdpi.com |

Role of Propoxy Group and Other Aliphatic Chain Variations

In the context of FtsZ inhibitors, a pharmacophore model developed for three-substituted benzamide derivatives included a hydrophobic feature, highlighting the importance of a lipophilic group at this position. nih.gov The model suggests that an optimal hydrophobic group contributes to the inhibitory potential of these molecules. nih.gov

For some quinoline-based leukotriene D4 receptor antagonists, the nature of the linker between the quinoline and another aromatic moiety is crucial. While specific details on propoxy group variations are not extensively documented in the provided context, the general principle of optimizing the lipophilic domain for strong receptor binding is emphasized. nih.gov

In a series of antimalarial benzamides, while linear alkyl groups were found to be incompatible, a variety of other substituted groups were well-tolerated, indicating that the nature of the aliphatic or substituted chain is critical. nih.gov This suggests that a simple linear propoxy chain might not always be optimal and that branched or cyclic aliphatic groups could offer improved activity.

The following table outlines the role of aliphatic chain variations:

| Variation | Impact on Biological Activity | Reference |

| Hydrophobic group | Important for inhibitory potential in FtsZ inhibitors | nih.gov |

| Linear alkyl groups | Incompatible in a series of antimalarial benzamides | nih.gov |

| Lipophilic domain | Crucial for strong receptor binding in leukotriene D4 antagonists | nih.gov |

Conformational Analysis and Stereochemical Impact on SAR

The three-dimensional arrangement of atoms and molecules, known as stereochemistry, and the specific spatial arrangement, or conformation, of this compound derivatives can significantly influence their biological activity. biomedgrid.com The interaction of a drug with its biological target is often highly dependent on the precise stereochemical fit between the two molecules. nih.gov

Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological properties. biomedgrid.comresearchgate.net One enantiomer might produce the desired therapeutic effect, while the other could be less active, inactive, or even toxic. biomedgrid.comresearchgate.net For example, the S-isomer of ibuprofen (B1674241) is a more potent inhibitor of COX-1 than the R-isomer. biomedgrid.com Similarly, in the case of the antimalarial drug tafenoquine, the individual enantiomers have different plasma concentrations. acs.org

The conformational flexibility of a molecule also plays a crucial role. For a benzamide derivative with potential antitumor activity, conformational analysis predicted a lowest energy conformer for a specific dihedral angle, suggesting a preferred spatial orientation for biological activity. researchgate.net The ability of a molecule to adopt a specific conformation that is complementary to the binding site of its target is a key determinant of its potency.

Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is another important stereochemical consideration for some benzamide derivatives. nih.gov Tertiary benzamides, for instance, can exhibit atropisomerism, and the different atropisomers can have distinct biological activities. nih.gov

The following table highlights the importance of stereochemistry and conformation:

| Stereochemical Aspect | Impact on SAR | Reference |

| Enantiomers | Can have different biological activities, with one being more potent or having a different pharmacological profile. | biomedgrid.comresearchgate.net |

| Conformation | The specific three-dimensional shape of a molecule is critical for its interaction with biological targets. | nih.govresearchgate.net |

| Atropisomerism | Can lead to stable, separable isomers with potentially different biological activities. | nih.gov |

Pharmacophore Identification and Mapping

Pharmacophore modeling is a crucial computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. acs.org By analyzing a set of active and inactive compounds, a pharmacophore model can be generated, which serves as a template for the design of new, more potent and selective derivatives.

For a series of 4-[(quinolin-4-yl)amino]benzamide derivatives with anti-influenza virus activity, a pharmacophore model was developed that consisted of four key features: a hydrogen bond acceptor (HBA), a hydrophobic (HYD) feature, and a ring aromatic (RA) feature. semanticscholar.org The benzene ring of the 2-(2-methoxyphenoxy)ethan-1-amino group in a highly active compound mapped well with the RA feature, while the methyl group and the benzene ring of the 4-aminobenzamide (B1265587) mapped to the HYD features. semanticscholar.org The oxygen of the amide group represented the HBA. semanticscholar.org

In another study on benzamide analogues as FtsZ inhibitors, a five-featured pharmacophore model was developed. nih.gov This model included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov The model successfully predicted the activity of both the training and test set molecules, demonstrating its utility in guiding the design of new FtsZ inhibitors. nih.gov

Pharmacophore models can also be used to understand the molecular determinants of inhibitor binding. For 4-aminoquinoline-1,3,5-triazines as inhibitors of Plasmodium falciparum dihydrofolate reductase, a 3D-QSAR analysis identified the S108 residue of the enzyme as a key molecular determinant. This information is vital for designing new inhibitors that can overcome drug resistance caused by mutations at this residue.

The following table summarizes key pharmacophore features identified for related compounds:

| Compound Series | Pharmacophore Features | Reference |

| 4-[(quinolin-4-yl)amino]benzamide derivatives | Hydrogen Bond Acceptor (HBA), Hydrophobic (HYD), Ring Aromatic (RA) | semanticscholar.org |

| Benzamide analogues as FtsZ inhibitors | Hydrogen Bond Acceptor, Hydrogen Bond Donor, Hydrophobic, Two Aromatic Rings | nih.gov |

| 4-aminoquinoline-1,3,5-triazines | Molecular interaction fields indicating key interactions with the target enzyme |

Computational Chemistry and Rational Design

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are a cornerstone in the rational design of 4-propoxy-N-(5-quinolinyl)benzamide derivatives, providing critical insights into their binding mechanisms with biological targets. These computational methods predict the preferred orientation of a ligand when bound to a receptor, enabling the identification of key interactions that drive biological activity.

In a notable study, a series of 4-[(quinolin-4-yl)amino]benzamide derivatives were designed and evaluated as potential anti-influenza virus agents. nih.govnih.gov Molecular docking calculations were performed to predict the binding affinities of these compounds. nih.gov For instance, several derivatives demonstrated favorable docking scores, suggesting a strong interaction with the target protein. nih.gov Specifically, the interactions of newly synthesized benzamide (B126) appended by pyrazolone (B3327878) derivatives with the COVID-19 main protease (PDB ID: 6LU7) were investigated, revealing detailed binding modes for each ligand. walshmedicalmedia.com

The insights gained from these simulations are instrumental in guiding the synthesis of more potent and selective inhibitors. By understanding the specific amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions), chemists can strategically modify the benzamide scaffold to optimize its fit within the target's active site. walshmedicalmedia.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This computational tool is invaluable in drug discovery for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. nih.gov

2D and 3D QSAR Approaches

Both 2D and 3D-QSAR methodologies are employed to understand the structural requirements for the activity of quinoline (B57606) and benzamide derivatives. mdpi.com 2D-QSAR models utilize descriptors derived from the two-dimensional representation of molecules, such as topological and electronic parameters. mdpi.comrutgers.edu In contrast, 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional conformations of molecules and their interaction fields (steric, electrostatic, etc.). rutgers.eduresearchgate.net

For example, a study on quinazoline (B50416) derivatives as potential osteosarcoma drugs successfully constructed both linear and non-linear 2D-QSAR models. nih.gov These models, along with 3D-QSAR, provided insights into the key influencing factors on compound activity. nih.gov Similarly, 2D and 3D-QSAR models were developed for quinoline derivatives targeting Plasmodium falciparum, demonstrating good predictive capacity. mdpi.com The combination of these approaches allows for a comprehensive understanding of how structural modifications impact biological function, guiding the design of more effective therapeutic agents. nih.gov

Pharmacophore-Based QSAR

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. When integrated with QSAR, it becomes a powerful predictive tool. nih.govplos.org A pharmacophore-based QSAR model can elucidate the key interaction patterns responsible for activity, offering a more abstract and often more generalizable model than traditional QSAR. nih.gov

In the context of related scaffolds, a study on anti-HBV flavonols generated a pharmacophore model that was subsequently used to develop a robust QSAR equation. plos.org This model successfully predicted the activity of new compounds and demonstrated high sensitivity and specificity. plos.org For derivatives of 4-[(quinolin-4-yl)amino]benzamide, a pharmacophore model (Hypo1) was used to predict the inhibitory activity against the PA-PB1 subunit of RNA polymerase, a key target for anti-influenza agents. nih.govnih.gov This approach helps in screening large virtual libraries to identify novel scaffolds that fit the pharmacophoric requirements for desired biological activity.

De Novo Design and Fragment-Based Drug Design (FBDD) Strategies

Advanced computational strategies like de novo design and fragment-based drug design (FBDD) are being employed to explore novel chemical space and generate innovative drug candidates based on the this compound scaffold.

Fragment Constrained Molecule Generation

Fragment-based drug design (FBDD) has emerged as a powerful strategy in drug discovery, starting with small, low-molecular-weight fragments that bind to a biological target. openaccessjournals.comnih.govfrontiersin.org These initial fragment hits are then grown or linked together to create more potent, lead-like molecules. gardp.org This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. openaccessjournals.comnih.gov

A key aspect of FBDD is the generation of molecules constrained by these identified fragments. Computational methods can generate novel molecules by ensuring they incorporate the essential binding features of the initial fragments. biorxiv.org This can be achieved through techniques that sequentially build molecules, adding fragments from a pre-defined library to a growing core structure. biorxiv.org This ensures that the newly designed molecules retain the crucial interactions identified in the fragment screening phase.

Computational Approaches to Lead Optimization

Once initial lead compounds are identified, computational methods play a crucial role in optimizing their properties. This involves iterative cycles of design, synthesis, and testing, guided by computational predictions. Techniques such as molecular docking and QSAR, as previously discussed, are integral to this process.

Molecular Dynamics Simulations to Understand Binding Stability

In a representative study, 100-nanosecond MD simulations were performed on the most active compounds to monitor their behavior when bound to the target protein. semanticscholar.org The primary analyses in such simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

Root Mean Square Deviation (RMSD) is a key metric used to evaluate the stability of the protein and the ligand over the course of the simulation. A stable system is typically characterized by an RMSD value that plateaus after an initial period of fluctuation, indicating that the system has reached equilibrium. For example, in the study of 4-[(quinolin-4-yl)amino]benzamide derivatives, the complex of the most potent compound, G07, with its target protein reached equilibrium after approximately 30 nanoseconds, demonstrating the stability of the binding. acs.org

Root Mean Square Fluctuation (RMSF) provides information on the flexibility of individual amino acid residues in the protein. This analysis helps to identify which parts of the protein are interacting with the ligand and how these interactions affect the protein's dynamics. Regions with lower RMSF values are more stable, often indicating key interaction points.

Furthermore, MD simulations allow for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. The persistence of these interactions throughout the simulation is a strong indicator of binding stability. For instance, the number and duration of hydrogen bonds formed between a ligand and key residues in the binding pocket can be quantified, providing a dynamic view of the binding. nih.govnih.gov

The insights gained from these simulations are crucial for the rational design of more potent and specific inhibitors. By understanding the dynamic behavior and binding stability of lead compounds, medicinal chemists can make informed decisions about structural modifications to enhance binding affinity and efficacy.

Below is an illustrative data table representing the type of information that would be generated from a molecular dynamics simulation study of a quinolinyl benzamide derivative.

| Simulation Parameter | Value/Observation | Significance |

| Simulation Time | 100 ns | Provides a sufficient timescale to observe the system reaching equilibrium and to assess the stability of long-term interactions. |

| Protein RMSD | Plateaus at ~2.5 Å after 30 ns | Indicates that the overall protein structure remains stable throughout the simulation when bound to the ligand. |

| Ligand RMSD | Remains below 2.0 Å relative to the protein | Shows that the ligand maintains a stable binding pose within the active site. |

| Key Residue RMSF | Low fluctuation for residues in the binding pocket | Suggests that these residues are engaged in stable interactions with the ligand. |

| Hydrogen Bond Occupancy | > 75% for key interactions | Demonstrates the persistence of crucial hydrogen bonds, contributing significantly to binding affinity. nih.gov |

| Binding Free Energy (MM/PBSA) | -50 ± 5 kcal/mol | A negative binding free energy indicates a spontaneous and favorable binding process. |

Lead Optimization and Analog Design for 4 Propoxy N 5 Quinolinyl Benzamide Scaffolds

Strategies for Potency and Selectivity Enhancement

Improving the potency and selectivity of a lead compound is a primary goal of lead optimization. This is typically achieved by systematically altering the chemical structure and assessing the impact on biological activity, a process known as developing a structure-activity relationship (SAR). For quinoline-based benzamide (B126) structures, modifications are explored on the quinoline (B57606) ring, the benzamide moiety, and the linker.

Detailed research into related structures, such as quinolinyl-iminothiazoline analogs, reveals how substitutions on the benzamide portion of the molecule can dramatically influence inhibitory activity. tandfonline.com In one study, a series of N-benzamide quinolinyl iminothiazoline derivatives were synthesized and evaluated for alkaline phosphatase inhibition. The results demonstrated that the nature and position of substituents on the benzamide ring were critical for potency. tandfonline.com For instance, introducing a bromo group at the para-position of the benzamide ring in compound 6g resulted in the highest inhibitory activity among the tested analogs. tandfonline.com

| Compound | Benzamide Substituent | IC₅₀ (µM) |

| 6a | H | 1.107 ± 0.015 |

| 6b | 4-F | 0.881 ± 0.045 |

| 6c | 4-Cl | 0.664 ± 0.019 |

| 6d | 4-CH₃ | 0.991 ± 0.011 |

| 6e | 4-OCH₃ | 0.778 ± 0.018 |

| 6g | 4-Br | 0.337 ± 0.015 |

| KH₂PO₄ (Ref) | - | 5.245 ± 0.477 |

| Data sourced from a study on quinolinyl-iminothiazoline analogues, illustrating the effect of benzamide substitution on potency. tandfonline.com |

This highlights a common strategy: exploring a range of electron-withdrawing and electron-donating groups at various positions on the aromatic rings to probe electronic and steric requirements for optimal target binding. Similarly, modifications to the quinoline core are crucial. In studies on 8-hydroxyquinoline (B1678124) inhibitors, diverse modifications at the C5 and C7 positions were found to improve potency. acs.org Another strategy involves the selective introduction of halogens, such as through palladium-catalyzed iodination of N-(8-quinolinyl)benzamide derivatives, to generate new analogs for SAR exploration. oaepublish.com These approaches allow medicinal chemists to fine-tune the interactions between the inhibitor and its biological target, leading to enhanced potency and selectivity.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a molecule with a structurally different scaffold while preserving the essential binding interactions of the original compound. mdpi.comresearchgate.net This technique is used to improve properties like synthetic accessibility and pharmacokinetics, or to move into novel chemical space to secure intellectual property. nih.govnih.gov Bioisosteric replacement, a related concept, involves substituting functional groups or entire molecular fragments with others that have similar physical or chemical properties, with the goal of enhancing biological activity or attenuating toxicity. mdpi.com

A clear example of scaffold hopping can be seen in the development of HIV-1 reverse transcriptase inhibitors. Researchers successfully replaced a thienopyrimidinone core with a quinazolinone scaffold. nih.gov This hop was a rational design choice to create novel therapeutic agents by modifying the central heterocyclic system while maintaining the key 3,4-dihydroxyphenyl moiety responsible for critical interactions with the enzyme. nih.gov

Scaffold Hopping Example:

| Original Scaffold | Hopped Scaffold | Key Moieties Retained |

| Thienopyrimidinone | Quinazolinone | 3,4-dihydroxyphenyl group |

| Data illustrates a scaffold hop from a thienopyrimidinone to a quinazolinone core in the design of HIV-1 inhibitors. nih.gov |

For a scaffold like 4-propoxy-N-(5-quinolinyl)benzamide, a medicinal chemist might replace the quinoline ring with another bicyclic heterocycle, such as a quinazoline (B50416), benzimidazole, or indazole. Alternatively, the benzamide portion could be replaced with a bioisosteric equivalent. Such changes can lead to improved drug-like properties or a different selectivity profile against related targets. The core principle is to maintain the geometric arrangement of key pharmacophoric features, such as hydrogen bond donors and acceptors and hydrophobic regions, that are essential for biological activity. researchgate.net

Structural Simplification Approaches in Analog Development

A prominent example of this approach is the simplification of the complex natural product cryptolepine (B1217406) to generate simpler quinoline derivatives with potent antifungal activity against plant pathogens. acs.orgresearchgate.net Cryptolepine is a pentacyclic alkaloid, and its structural complexity makes it a challenging lead for further development. By systematically dissecting the molecule and retaining only the core quinoline fragment believed to be essential for activity, researchers were able to create significantly simpler analogs with potent bioactivity. acs.org

Compound A18 , a simplified quinoline derivative, demonstrated broad-spectrum antifungal activity, in some cases superior to the original complex natural product and commercial fungicides. acs.orgresearchgate.net

Antifungal Activity of Simplified Cryptolepine Analogs:

| Compound | Target Fungus | EC₅₀ (μg/mL) |

| A18 | Botrytis cinerea | 0.249 |

| A18 | Magnaporthe oryzae | 0.246 |

| A18 | Phytophthora capsica | 0.505 |

| L01 | Botrytis cinerea | 0.156 |

| Cryptolepine (Lead) | Botrytis cinerea | ~0.25 |

| Data sourced from studies on the structural simplification of cryptolepine. acs.orgresearchgate.net |

This strategy could be applied to analogs of this compound if they become overly complex during optimization. For instance, if extensive substitution on the benzamide ring leads to high molecular weight and poor solubility, non-critical substituents could be removed to generate a more streamlined and drug-like candidate. scienceopen.com

Fragment-Based Lead Generation and Optimization

Fragment-based lead discovery (FBLD) is an alternative to traditional high-throughput screening that starts with identifying very small molecules, or "fragments," that bind weakly but efficiently to a biological target. researchoutreach.org These initial fragment hits are then grown, linked, or merged to produce a more potent, lead-like molecule. researchoutreach.orgmdpi.com This approach allows for a more efficient exploration of chemical space and often results in leads with better physicochemical properties. acs.org

The quinoline scaffold is well-suited for fragment-based design. nih.gov In one successful example, 8-hydroxyquinoline was used as a privileged fragment to develop inhibitors of the HIV-1 integrase–LEDGF/p75 interaction. acs.org Starting with this simple core, researchers developed a set of modified fragments that demonstrated micromolar inhibition. Further optimization, focusing on substitutions at the C5 and C7 positions, led to potent inhibitors with low cytotoxicity. acs.org

Another approach involves using a quinoline-5,8-dione as a key fragment, analogous to a naphthoquinone hit, to develop new inhibitors of sphingosine (B13886) kinase (SphK), a target implicated in cancer. mdpi.com This fragment-based approach successfully identified a new class of SphK inhibitors.

For the this compound scaffold, one could envision a fragment-based approach where a quinoline fragment and a propoxy-benzamide fragment are identified through screening. If these fragments are found to bind in adjacent pockets of the target protein, they can be chemically linked to generate a high-affinity lead compound. This "fragment merging" strategy is a cornerstone of FBLD and can rapidly generate novel and potent molecules. researchoutreach.org

Future Research Directions and Therapeutic Potential of 4 Propoxy N 5 Quinolinyl Benzamide

Exploration of Novel Biological Targets

The unique structural amalgamation of 4-propoxy-N-(5-quinolinyl)benzamide suggests that it could interact with a variety of biological targets. Future research should, therefore, focus on a broad-based screening approach to identify its primary molecular interacting partners.

Potential Target Classes:

Kinases: The quinoline (B57606) moiety is a common feature in many kinase inhibitors. nih.gov Given that dysregulation of protein kinases is a hallmark of cancer and other diseases, evaluating the inhibitory activity of this compound against a panel of cancer-associated kinases would be a logical first step.

G-Protein Coupled Receptors (GPCRs): Many benzamide-containing drugs exert their effects by modulating GPCRs, such as dopamine (B1211576) and serotonin (B10506) receptors. google.com Screening this compound against a panel of GPCRs could uncover novel activities relevant to neurological or metabolic disorders.

Histone Deacetylases (HDACs): Certain benzamide (B126) derivatives have been identified as HDAC inhibitors, a class of enzymes that play a crucial role in epigenetic regulation and are important targets in oncology. google.com The potential of this compound as an HDAC inhibitor should be investigated.

Ion Channels: Quinoline derivatives have been shown to modulate the activity of various ion channels. researchgate.net Assessing the effect of this compound on different types of ion channels could reveal therapeutic potential in areas such as cardiovascular disease or neurology.

A comprehensive screening approach, such as high-throughput screening (HTS) against a diverse library of biological targets, would be instrumental in elucidating the primary mechanism of action of this compound.

Advanced Preclinical Models for Efficacy Studies

Following the identification of promising biological targets, the efficacy of this compound would need to be validated in advanced preclinical models that more accurately mimic human disease.

Recommended Preclinical Models:

3D Spheroid and Organoid Cultures: These models better represent the complex three-dimensional environment of solid tumors and are more predictive of in vivo drug responses compared to traditional 2D cell cultures. nih.gov

Patient-Derived Xenograft (PDX) Models: PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered a gold standard for preclinical cancer research as they retain the heterogeneity of the original tumor.

Genetically Engineered Mouse Models (GEMMs): GEMMs that are engineered to carry specific cancer-causing mutations can provide valuable insights into the efficacy of a drug in a more physiologically relevant context.

Disease-Specific In Vivo Models: Depending on the identified therapeutic area, specific animal models of disease, such as models of neurodegenerative diseases or metabolic syndrome, would be essential to evaluate the in vivo efficacy of the compound.

The use of these advanced models will provide a more robust assessment of the therapeutic potential of this compound and its derivatives before consideration for clinical development.

Innovative Synthetic Methodologies for Derivatives

To explore the structure-activity relationship (SAR) and optimize the lead compound, the development of innovative and efficient synthetic methodologies for generating a library of this compound derivatives is crucial.

Synthetic Strategies:

Combinatorial Chemistry: The use of combinatorial approaches would allow for the rapid synthesis of a large number of derivatives with variations in the benzamide, quinoline, and propoxy moieties.

Modern Coupling Reactions: The application of modern catalytic cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and C-H activation reactions, can facilitate the efficient construction of diverse analogs.

Flow Chemistry: Flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, scalability, and safety, which would be beneficial for the production of a derivative library. nih.gov

Green Chemistry Approaches: The development of environmentally friendly synthetic routes using greener solvents and catalysts should be a consideration to ensure the sustainability of the drug development process. nih.gov

A well-designed library of derivatives will be essential for optimizing potency, selectivity, and pharmacokinetic properties.

Integration of Artificial Intelligence and Machine Learning in Design

The integration of artificial intelligence (AI) and machine learning (ML) can significantly accelerate the drug discovery and development process for this compound and its analogs. ipindia.gov.in

Applications of AI and ML:

Predictive Modeling: AI/ML algorithms can be trained on existing data for benzamide and quinoline derivatives to predict the biological activity, toxicity, and pharmacokinetic profiles of novel analogs, thus prioritizing the synthesis of the most promising compounds.

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch, potentially leading to the discovery of derivatives with improved efficacy and safety profiles.

Virtual Screening: AI-powered virtual screening can rapidly screen vast virtual libraries of compounds to identify those with a high probability of binding to the target of interest. google.com

Biomarker Discovery: AI can analyze complex biological data from preclinical and clinical studies to identify biomarkers that can predict patient response to treatment with this compound.

By leveraging the power of AI and ML, researchers can make more informed decisions, reduce the time and cost of drug development, and increase the probability of success in bringing a new therapeutic agent to the market.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.